molecular formula C10H7F3N2O2 B3018992 Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate CAS No. 1374258-44-2

Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate

Cat. No. B3018992
CAS RN: 1374258-44-2
M. Wt: 244.173
InChI Key: GTMRDKCXGHWYDB-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, is a fluorinated indazole derivative. Indazoles are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and potential pharmaceutical applications. The introduction of a trifluoromethyl group into the indazole ring can significantly alter the compound's physical and chemical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of fluorinated indazoles, such as this compound, is not directly described in the provided papers. However, similar compounds have been synthesized through various methods. For instance, the synthesis of related triazolo[1,5-a]pyrimidine derivatives has been achieved through regioselective one-step procedures, indicating that similar methodologies could potentially be applied to the synthesis of the compound . Additionally, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate from 1H-1,2,4-triazole suggests that a multi-step synthesis involving hydroxymethylation, oxidation, and esterification could be relevant .

Molecular Structure Analysis

The molecular structure of fluorinated indazoles has been determined using X-ray crystallography. The study reveals that these compounds are 1H-tautomers and can crystallize in chiral space groups, forming helices with a three-fold screw axis. This unique crystallization behavior is attributed to supramolecular interactions such as hydrogen bonds and aromatic interactions . The crystal structures of related compounds, such as 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, also show strong intermolecular interactions and different molecular arrangements influenced by the type and position of substituents .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, has been studied in the context of acetylation reactions. These studies have shown that the presence of certain functional groups can significantly decrease the susceptibility to acetylation, leading to regioselective outcomes . This information suggests that the chemical reactivity of this compound could also be influenced by its fluorinated substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indazoles are influenced by the presence of fluorine atoms. Fluorine atoms are highly electronegative, which can affect the acidity, lipophilicity, and overall stability of the molecule. The introduction of a trifluoromethyl group into the indazole ring is likely to increase the compound's lipophilicity and metabolic stability, making it a potentially valuable moiety in drug design . The properties of related compounds, such as the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, also highlight the importance of intermolecular interactions and solvent effects on the physical state of these molecules .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many drugs contain trifluoromethyl groups, and these groups can affect the drug’s activity in the body .

Safety and Hazards

Compounds containing trifluoromethyl groups can be hazardous. For example, they can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Trifluoromethyl groups are found in many pharmaceuticals and agrochemicals, and research into new applications for these groups is ongoing .

properties

IUPAC Name

methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-6-4-14-15-8(6)7(3-5)10(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRDKCXGHWYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)C(F)(F)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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